![molecular formula C14H19N3O2S B3036533 4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide CAS No. 351332-37-1](/img/structure/B3036533.png)
4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide
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Overview
Description
4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide, also known as 4-MPC, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. 4-MPC is a member of the benzodioxole family, which consists of derivatives of the cyclic ether dioxolane, and is characterized by its high solubility in water, low toxicity, and low odor. This compound has been found to possess a variety of biochemical and physiological effects, and has been studied for its potential applications in the fields of biochemistry, pharmacology, and neuroscience.
Scientific Research Applications
Antioxidant Activity
The compound’s structure includes a 1,3-benzodioxole ring system, which is a common motif found in natural and synthetic compounds with diverse biological activities. Researchers have synthesized 4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide and evaluated its antioxidant properties . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Further studies may explore its potential as a therapeutic agent against oxidative stress-related diseases.
Antiproliferative Potency
Another intriguing application involves the compound’s role in inhibiting cell growth. Specifically, ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate (a related scaffold) has demonstrated antiproliferative effects . Investigating the analogous properties of 4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide could provide valuable insights for cancer research.
Histone Deacetylase (HDAC) Inhibition
The intermediate compound 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl-prop-2-enoylphenylquinoline-3-carboxamide has been used for constructing trithiocarbonates as HDAC inhibitors . HDAC inhibitors are promising in cancer therapy due to their ability to regulate gene expression and promote apoptosis. Further exploration of this compound’s HDAC inhibitory activity is warranted.
Mechanism of Action
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a constitutively active protein kinase that acts as a negative regulator in the hormonal control of glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules .
Mode of Action
Compounds with similar structures have been shown to interact with their targets and cause changes at the molecular level . For instance, some compounds can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
Given its target, it may influence pathways related to glucose homeostasis, wnt signaling, and regulation of transcription factors and microtubules .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of absorption, distribution, metabolism, and excretion, all of which can impact the compound’s bioavailability .
Result of Action
Similar compounds have been shown to have anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .
properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-15-14(20)17-6-4-16(5-7-17)9-11-2-3-12-13(8-11)19-10-18-12/h2-3,8H,4-7,9-10H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYXTHPSLVVZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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